molecular formula C24H31N3O5S B6494103 N'-[(4-methoxyphenyl)methyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898348-24-8

N'-[(4-methoxyphenyl)methyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B6494103
CAS No.: 898348-24-8
M. Wt: 473.6 g/mol
InChI Key: JQGWEAYLJDSIRH-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 4-methoxyphenylmethyl group and a piperidine-2-yl moiety substituted with a 4-methylbenzenesulfonyl (tosyl) group. The tosyl group on the piperidine ring is electron-withdrawing, modulating the ring's basicity and stability.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-18-6-12-22(13-7-18)33(30,31)27-16-4-3-5-20(27)14-15-25-23(28)24(29)26-17-19-8-10-21(32-2)11-9-19/h6-13,20H,3-5,14-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGWEAYLJDSIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound is compared to structurally related molecules (Table 1), focusing on core scaffolds, substituents, and functional groups.

Table 1: Structural Comparison with Analogues

Compound Name / Identifier Core Structure Substituents on Heterocycle Amide/Sulfonamide Type Key Features
Target Compound Piperidine-2-yl 4-Methylbenzenesulfonyl Ethanediamide Dual amides, sulfonyl group
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazinyl 4-Methylbenzoyl Ethanediamide Piperazine, benzoyl group
4-Methoxybutyrylfentanyl (DEA Report) Piperidin-4-yl 2-Phenylethyl Butanamide Fentanyl analogue, 4-methoxy phenyl
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene 4-Chlorophenylsulfonamide Sulfonamide Sulfonamide, phenylethyl substitution

Physicochemical Properties

  • Stability : The tosyl group enhances hydrolytic stability relative to esters or benzoyl derivatives (e.g., ’s compound with a piperazinyl-benzoyl group) .

Research Findings and Implications

  • Piperidine-2-yl substitution (vs. piperidin-4-yl in fentanyl) may reduce opioid-like activity due to spatial mismatches with receptor pockets . Dual amide groups could enable interactions with dual-target receptors, though this requires experimental validation.

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